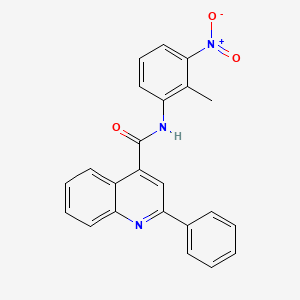![molecular formula C16H22ClNO2 B6106031 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride](/img/structure/B6106031.png)
1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a but-2-ynyl chain, further connected to an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride typically involves the following steps:
Formation of the But-2-ynyl Chain: The but-2-ynyl chain can be synthesized through a series of reactions starting from simple alkynes. The process may involve halogenation, followed by coupling reactions to introduce the desired functional groups.
Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through etherification reactions, where an ethoxy group is attached to a phenol derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and suitable carbonyl compounds.
Final Coupling and Hydrochloride Formation: The final step involves coupling the but-2-ynyl chain with the pyrrolidine ring, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the but-2-ynyl chain, converting it into a saturated butyl chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the ethoxyphenoxy group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products:
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Saturated butyl derivatives.
Substitution Products: Various substituted pyrrolidine and phenoxy derivatives.
科学研究应用
1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes, thereby affecting cellular functions.
相似化合物的比较
1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane: Similar structure but with a methoxy group instead of an ethoxy group and an azepane ring instead of a pyrrolidine ring.
1-[4-(3-Hydroxyphenoxy)but-2-ynyl]pyrrolidine: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness: The unique combination of the ethoxyphenoxy group, but-2-ynyl chain, and pyrrolidine ring in this compound provides distinct chemical properties and biological activities, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-[4-(3-ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-2-18-15-8-7-9-16(14-15)19-13-6-5-12-17-10-3-4-11-17;/h7-9,14H,2-4,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNAZMPPGYUZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC#CCN2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)
![1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE](/img/structure/B6105960.png)
![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![3-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![7-(4-hydroxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![[3-[Ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone](/img/structure/B6105998.png)
![N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6106000.png)
![4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6106007.png)

![7-({[5-(4,5-DIMETHYL-3-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B6106030.png)
